A Technical Guide to the Synthesis and Characterization of Dabigatran Carboxamide Ethyl Ester
A Technical Guide to the Synthesis and Characterization of Dabigatran Carboxamide Ethyl Ester
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Dabigatran Carboxamide Ethyl Ester, a significant process-related impurity and potential synthetic intermediate of the direct thrombin inhibitor, Dabigatran Etexilate. As the pharmaceutical industry places increasing emphasis on impurity profiling and control, a thorough understanding of the formation and analytical identification of such compounds is critical for drug development professionals, researchers, and quality control scientists. This document delineates plausible synthetic pathways for the formation of this carboxamide derivative, rooted in the established manufacturing processes of Dabigatran Etexilate. Furthermore, it presents detailed, field-proven protocols for its characterization using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, ensuring that the described protocols are robust and self-validating.
Introduction: The Context of Dabigatran and Its Impurities
Dabigatran Etexilate (marketed as Pradaxa®) is a potent, orally administered anticoagulant that functions as a direct thrombin inhibitor.[1][2] It is a double prodrug, designed to overcome the poor oral bioavailability of its active form, dabigatran.[3][4][5][6] After oral administration, dabigatran etexilate is rapidly hydrolyzed by esterases to the active dabigatran molecule, which reversibly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting thrombus formation.[6][7]
The synthesis of a complex molecule like dabigatran etexilate is a multi-step process involving several key intermediates.[2][8] During such processes, the formation of impurities is inevitable. These impurities can arise from starting materials, side reactions, or the degradation of intermediates or the final product. Regulatory agencies mandate the identification, characterization, and control of any impurity present above a specified threshold.
Dabigatran Carboxamide Ethyl Ester (IUPAC Name: Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate) is a known process-related impurity.[9][10][11] Its structure is closely related to key intermediates in the dabigatran synthesis pathway. Understanding its formation is crucial for optimizing reaction conditions to minimize its presence in the final Active Pharmaceutical Ingredient (API). This guide provides the scientific foundation for its synthesis, enabling its use as a reference standard, and for its subsequent characterization.
Chemical Identity:
| Parameter | Value |
| Chemical Name | Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate[9][11][12] |
| CAS Number | 1422435-41-3[9][10][11] |
| Molecular Formula | C₂₇H₂₈N₆O₄[9][10][12] |
| Molecular Weight | 500.55 g/mol [9][10][12] |
Plausible Synthetic Pathways and Rationale
The formation of Dabigatran Carboxamide Ethyl Ester is intrinsically linked to the synthesis of the dabigatran core structure. The most scientifically sound pathway for its formation involves the hydrolysis of a nitrile precursor, specifically 3-([2-[(4-cyanophenyl amino)-methyl]-1-methyl-1H-benzimidazole-5-carbonyl]-pyridin-2-yl-amino)ethyl propionate, which is a key intermediate in several reported syntheses of dabigatran.[13]
The conversion of the cyano group (-C≡N) on the phenyl ring to the final amidine group (-C(=NH)NH₂) of dabigatran is often achieved via a Pinner reaction.[1] This reaction involves treating the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imino ether hydrochloride, which is then reacted with ammonia to yield the amidine. However, the reaction conditions, particularly the presence of acid and water, can also lead to the partial or complete hydrolysis of the nitrile group to a carboxamide (-C(=O)NH₂).
The Nitrile Hydrolysis Pathway
This pathway is the most probable route for the formation of the title compound as an impurity.
-
Amide Bond Formation: The synthesis begins with the coupling of two key fragments: ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate and N-(4-cyanophenyl)glycine. This coupling, often mediated by reagents like 1,1'-Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), forms an amide linkage.[13]
-
Benzimidazole Ring Closure: The resulting intermediate undergoes acid-catalyzed cyclization (e.g., using acetic acid) to form the core benzimidazole ring structure, yielding the crucial nitrile intermediate.[14]
-
Hydrolysis Event: It is during this cyclization step, or subsequent work-up procedures involving aqueous acidic or basic conditions, that the cyano group is susceptible to hydrolysis. The presence of water and acid/base catalysis can convert the nitrile to the corresponding primary amide, yielding Dabigatran Carboxamide Ethyl Ester.
The following diagram illustrates this logical flow from key intermediates to the formation of the carboxamide impurity.
Caption: Plausible formation pathway of Dabigatran Carboxamide Ethyl Ester.
Experimental Protocol: Directed Synthesis
To generate Dabigatran Carboxamide Ethyl Ester as a reference standard, a directed synthesis can be performed by intentionally hydrolyzing the nitrile intermediate. This protocol is based on established procedures for dabigatran synthesis, with modifications to favor amide formation.[13][14]
Objective: To synthesize Dabigatran Carboxamide Ethyl Ester from the corresponding nitrile intermediate.
Materials:
-
3-([2-[(4-cyanophenyl amino)-methyl]-1-methyl-1H-benzimidazole-5-carbonyl]-pyridin-2-yl-amino)ethyl propionate (Nitrile Intermediate)
-
Sulfuric Acid (98%)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 g of the Nitrile Intermediate in 20 mL of glacial acetic acid.
-
Hydrolysis: To the stirred solution, slowly add a mixture of 5 mL of concentrated sulfuric acid and 5 mL of deionized water. The addition should be done cautiously in an ice bath to control the initial exotherm.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Causality Note: The use of concentrated acid and elevated temperature provides the necessary conditions to promote the hydrolysis of the robust nitrile group to a carboxamide.
-
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
-
Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH reaches ~7-8. The product will likely precipitate. Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Causality Note: Neutralization is critical to quench the acid and allow for the extraction of the organic-soluble product into DCM.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient elution system of ethyl acetate in hexane (e.g., 50% to 100% ethyl acetate).
-
Causality Note: Column chromatography is essential to separate the desired carboxamide product from any unreacted starting material and potential over-hydrolyzed byproducts (e.g., the carboxylic acid).
-
-
Isolation: Collect the fractions containing the pure product (as determined by TLC/HPLC), combine them, and evaporate the solvent to yield Dabigatran Carboxamide Ethyl Ester as a solid. Dry the product under vacuum.
Analytical Characterization
A multi-faceted analytical approach is required to unambiguously confirm the structure and purity of the synthesized Dabigatran Carboxamide Ethyl Ester.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and distinguishing it from dabigatran and other related substances. A stability-indicating reverse-phase method is recommended.[15][16][17]
Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Inertsil ODS-4, 250mm x 4.6mm, 5µm)[15] | Provides excellent hydrophobic retention and separation for this class of molecules. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid[15] | Buffered aqueous phase to ensure consistent ionization state of the analytes. |
| Mobile Phase B | Acetonitrile[15] | Organic modifier to elute compounds from the C18 stationary phase. |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 25 | 60 | |
| 30 | 80 | |
| 35 | 30 | |
| Flow Rate | 1.0 mL/min[15] | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Detection | UV at 225 nm[18][19] | Wavelength where the benzimidazole and other aromatic chromophores show strong absorbance. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50 v/v)[18] | Ensures sample solubility and compatibility with the mobile phase. |
The carboxamide is expected to have a different retention time compared to the nitrile precursor and the final amidine-containing drug, typically eluting earlier than the more basic amidine.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), provides definitive confirmation of the molecular weight.[18][20]
Expected Results:
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Rationale: The multiple nitrogen atoms in the molecule are readily protonated, making positive mode ESI highly sensitive for this compound.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 501.22 (for C₂₇H₂₉N₆O₄⁺)
-
Observed m/z: Should be within ± 5 ppm of the calculated mass on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the structural backbone for confirmation, allowing for the assignment of protons and carbons throughout the molecule.
Protocol:
-
Solvent: DMSO-d₆ or CDCl₃
-
Spectrometers: 400 MHz or higher for ¹H NMR; 100 MHz or higher for ¹³C NMR.
Expected ¹H NMR Chemical Shifts (δ, ppm):
| Protons | Expected Shift Range | Key Features |
| -C(=O)NH₂ | 7.0 - 8.0 | Two broad singlets, exchangeable with D₂O. This is a key differentiating signal. |
| Aromatic H's | 6.5 - 8.5 | Complex multiplet patterns corresponding to the three aromatic rings. |
| -NCH₂-Ph | ~4.5 - 4.8 | Singlet or doublet, integrating to 2H. |
| -N(CH₂)₂- | 2.5 - 4.2 | Two triplets corresponding to the ethyl propanoate side chain. |
| -N-CH₃ | ~3.7 - 3.9 | Singlet, integrating to 3H, for the benzimidazole methyl group. |
| -OCH₂CH₃ | ~4.1 (quartet), ~1.2 (triplet) | Characteristic ethyl ester signals. |
Characterization Workflow
The following diagram outlines the logical workflow for the comprehensive characterization of the synthesized material.
Caption: Workflow for purification and analytical characterization.
Conclusion
Dabigatran Carboxamide Ethyl Ester is a critical compound to study in the context of Dabigatran Etexilate manufacturing. Its primary formation route is through the hydrolysis of the key nitrile intermediate under acidic or basic conditions encountered during the synthesis. By understanding this pathway, process chemists can optimize reaction and work-up conditions to minimize its formation. The directed synthesis protocol provided in this guide allows for the preparation of this compound as a qualified reference standard. Subsequent analysis using a suite of orthogonal techniques—HPLC for purity, mass spectrometry for molecular weight, and NMR for definitive structural confirmation—ensures its unambiguous identification. This comprehensive approach to synthesis and characterization is fundamental to maintaining the quality, safety, and efficacy of the final Dabigatran Etexilate drug product.
References
-
Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. (2018). ACS Omega. Available at: [Link]
-
Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. (2024). Organic Process Research & Development. Available at: [Link]
-
An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017). Asian Journal of Chemistry. Available at: [Link]
-
An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. (2018). Der Pharma Chemica. Available at: [Link]
-
The Discovery of Dabigatran Etexilate. (2013). Frontiers in Pharmacology. Available at: [Link]
-
Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. (2016). Scholars Research Library. Available at: [Link]
-
The development of prodrugs is a well-established method of improving... (n.d.). ResearchGate. Available at: [Link]
-
QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. (2016). Scientific Research Publishing. Available at: [Link]
-
Development and validation of stability indicating HPLC method for estimation of Dabigatran Etexilate Mesylate in drug substance. (2013). The International Journal of Bio-Pharma Research. Available at: [Link]
-
VALIDATED STABILITY-INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF DABIGATRAN ETEXILATE (THROMBIN INHIBITOR). (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE IN PURE AND DOSAGE FORMS BY USING RP-HPLC METHOD. (2019). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Dabigatran Etexilate. (n.d.). ResearchGate. Available at: [Link]
-
Dabigatran and Dabigatran Ethyl Ester: Potent Inhibitors of Ribosyldihydronicotinamide Dehydrogenase (NQO2). (2012). Journal of Medicinal Chemistry. Available at: [Link]
-
Retro synthesis of Dabigatran ethyl ester 7 as outlined by Hauel et al.4. (n.d.). ResearchGate. Available at: [Link]
-
LC-MS method for Analysis of Dabigatran and its Impurities. (2019). Acta Scientific. Available at: [Link]
-
Dabigatran JPBA Impurity 2/ DABIGATRAN CARBOXAMIDE ETHYL ESTER. Allmpus. Available at: [Link]
-
Dabigatran Carboxamide Ethyl Ester. PubChem. Available at: [Link]
- Synthesis of dabigatran. (2014). Google Patents.
-
Dabigatran: The First Oral Direct Thrombin Inhibitor. (2011). Medscape. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE RELATED SUBSTANCE IN PHARMACEUTICAL DOSAGE FORM BY REVERSE‑PHASE – HIGH‑PERFORMANCE LIQUID CHROMATOGRAPHY. (2018). Semantic Scholar. Available at: [Link]
-
LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]
- An improved process for the synthesis of dabigatran and its intermediates. (2014). Google Patents.
-
LC-MS method for Analysis of Dabigatran and its Impurities. (2020). ResearchGate. Available at: [Link]
-
dabigatran and its Impurities. Pharmaffiliates. Available at: [Link]
-
Dabigatran Carboxamide Ethyl Ester. Veeprho. Available at: [Link]
-
Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation. (2022). Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
DABIGATRAN ETHYL ESTER. NIH - Global Substance Registration System. Available at: [Link]
-
"SYNTHESIS OF DABIGATRAN". (2020). European Patent Office. Available at: [Link]
-
Dabigatran Carboxamide Ethyl Ester. Dr. Ashavin. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. allmpus.com [allmpus.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. veeprho.com [veeprho.com]
- 12. Dabigatran Carboxamide Ethyl Ester | C27H28N6O4 | CID 71258113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WO2014068587A2 - An improved process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 14. asianpubs.org [asianpubs.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. ijbpr.net [ijbpr.net]
- 17. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE RELATED SUBSTANCE IN PHARMACEUTICAL DOSAGE FORM BY REVERSE‑PHASE – HIGH‑PERFORMANCE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 18. actascientific.com [actascientific.com]
- 19. researchgate.net [researchgate.net]
- 20. rjptonline.org [rjptonline.org]
